molecular formula C12H11IN2O2S B12115944 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide

Cat. No.: B12115944
M. Wt: 374.20 g/mol
InChI Key: JBBBKZVJYLFEAV-UHFFFAOYSA-N
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Description

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features an amino group, an iodophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using appropriate oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.

Common reagents and conditions for these reactions include:

    Substitution: Sodium azide, potassium cyanide, DMF as solvent, and elevated temperatures.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Scientific Research Applications

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for synthesizing various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

    4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: Known for its use in treating bacterial infections.

The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for further functionalization compared to other sulfonamides.

Properties

Molecular Formula

C12H11IN2O2S

Molecular Weight

374.20 g/mol

IUPAC Name

4-amino-N-(2-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11IN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2

InChI Key

JBBBKZVJYLFEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)I

Origin of Product

United States

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